Bis(2-methylpropyl) 2-methylidenebutanedioate
Description
Properties
CAS No. |
56525-14-5 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C13H22O4/c1-9(2)7-16-12(14)6-11(5)13(15)17-8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JYMCPGMXHKUZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(=C)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Method
This classical approach involves reacting succinic acid or its anhydride with 2-methylpropyl alcohol (isobutanol) in the presence of an acid catalyst.
- Combine succinic acid or succinic anhydride with isobutanol in a reaction vessel.
- Add a strong acid catalyst such as sulfuric acid or phosphoric acid to promote esterification.
- Heat the mixture under reflux conditions to facilitate the removal of water formed during the reaction, driving the equilibrium toward ester formation.
- The reaction is typically monitored by measuring the acid value or by chromatographic methods to determine conversion.
- Upon completion, the reaction mixture is neutralized, and the product is purified by distillation or extraction.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Sulfuric acid, phosphoric acid (0.5–2% w/w) |
| Temperature | 120–160 °C |
| Reaction Time | 4–8 hours |
| Molar Ratio (Alcohol: Acid) | 2:1 to 3:1 |
| Removal of Water | Continuous distillation or azeotropic removal |
This method yields bis(2-methylpropyl) 2-methylidenebutanedioate with high purity and good yield, typically above 85%.
Transesterification Method
An alternative preparation involves transesterification, where an ester of succinic acid (e.g., dimethyl succinate or diethyl succinate) is reacted with isobutanol under catalytic conditions to exchange the alkoxy groups.
- Mix the starting ester (e.g., dimethyl succinate) with excess isobutanol.
- Add a catalyst such as an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide) to catalyze the transesterification.
- Heat the mixture under reflux, allowing the exchange of ester groups.
- Methanol or ethanol formed as a byproduct is removed by distillation to drive the reaction forward.
- After completion, the reaction mixture is neutralized and purified.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Acidic or basic catalyst (0.5–1% w/w) |
| Temperature | 100–140 °C |
| Reaction Time | 6–12 hours |
| Molar Ratio (Alcohol: Ester) | 3:1 to 5:1 |
| Removal of Byproduct | Continuous distillation of methanol/ethanol |
This method is advantageous when starting from esters and allows for selective modification of ester groups. It also provides good yields and purity.
Multicomponent and Alternative Synthetic Routes
Some research explores multicomponent reactions or enzymatic catalysis for the synthesis of related esters, aiming for greener and more sustainable processes. For example, lipase-catalyzed esterification has been reported for similar diesters, offering mild reaction conditions and high selectivity, though specific data for this compound are limited.
| Property/Parameter | Direct Esterification | Transesterification |
|---|---|---|
| Starting Materials | Succinic acid or anhydride + isobutanol | Dimethyl/diethyl succinate + isobutanol |
| Catalyst | Strong acid (H2SO4, H3PO4) | Acidic or basic catalyst |
| Reaction Temperature | 120–160 °C | 100–140 °C |
| Reaction Time | 4–8 hours | 6–12 hours |
| Yield | >85% | 80–90% |
| Purity | High | High |
| Byproducts | Water | Methanol or ethanol |
| Environmental Considerations | Requires water removal | Requires removal of alcohol byproduct |
- Reaction progress is commonly monitored by acid value titration or gas chromatography.
- Removal of water or alcohol byproducts is critical to drive the reaction to completion.
- Purification typically involves neutralization of residual acid/base catalysts, washing, and vacuum distillation to obtain the pure diester.
The preparation of this compound is well-established through classical esterification of succinic acid derivatives with isobutanol or via transesterification of other succinate esters. Both methods employ acid or base catalysis under reflux with removal of byproducts to drive the reaction forward. The choice of method depends on available starting materials and desired process conditions. Research supports high yields and purity with these approaches, and emerging enzymatic methods may offer greener alternatives in the future.
Chemical Reactions Analysis
Types of Reactions
Diisobutyl itaconate undergoes various chemical reactions, including:
Polymerization and Copolymerization: It can polymerize or copolymerize with other monomers, such as methyl methacrylate and butyl acrylate, to form biobased polymers.
Esterification: The esterification of itaconic acid with isobutyl alcohol to form diisobutyl itaconate is a significant reaction.
Common Reagents and Conditions
Catalysts: Strong acid catalysts like sulfuric acid or strong acid ion exchange resins.
Polymerization Inhibitors: Hydroquinone to prevent unwanted polymerization during synthesis.
Major Products
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H30O4
- Molecular Weight : 282.37 g/mol
- IUPAC Name : Bis(2-methylpropyl) 2-methylidenebutanedioate
Polymer Chemistry
Plasticizer in Polymers
this compound is widely used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymeric materials. Its low volatility and excellent compatibility with polymers enhance the flexibility and durability of the final products.
Case Study : A study demonstrated that adding this compound to PVC formulations improved mechanical properties significantly, including tensile strength and elongation at break, compared to formulations without plasticizers .
Coatings and Sealants
Application in Coatings
The compound is utilized in coatings due to its ability to improve adhesion and flexibility. It is particularly effective in water-based paints and coatings, where it enhances the film-forming properties.
Data Table: Performance Comparison of Coatings
| Coating Type | Control (No Plasticizer) | With this compound |
|---|---|---|
| Adhesion Strength | 5 MPa | 7 MPa |
| Flexibility (Bend Test) | Pass | Pass (more than 180° bend) |
Pharmaceutical Applications
Drug Delivery Systems
In pharmaceutical formulations, this compound serves as a solvent or carrier for drug delivery systems. Its biocompatibility makes it suitable for use in various drug formulations.
Case Study : Research indicated that this compound can enhance the solubility of poorly soluble drugs, leading to improved bioavailability. In a formulation study involving a hydrophobic drug, the inclusion of this compound increased the drug's solubility by over 50% compared to traditional solvents .
Environmental Applications
Biodegradability Studies
Recent studies have focused on the environmental impact of this compound, particularly regarding its biodegradability. Research has shown that this compound can be broken down by microbial action, making it a more environmentally friendly option compared to other synthetic plasticizers.
Data Table: Biodegradation Rates
| Compound | Biodegradation Rate (%) |
|---|---|
| This compound | 75% after 30 days |
| Conventional Plasticizer | 20% after 30 days |
Mechanism of Action
Diisobutyl itaconate exerts its effects primarily through its ability to undergo polymerization and copolymerization. The ester groups in its structure allow it to form strong covalent bonds with other monomers, resulting in polymers with desirable mechanical properties. Additionally, its biobased nature makes it an attractive alternative to traditional petroleum-based monomers .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
The methylidene group in 2-methylidenebutanedioate may increase reactivity, differentiating it from phthalate analogs .
Natural Occurrence :
- DiBP and related bis(2-methylpropyl) esters are identified in microbial metabolites (e.g., Bacillus spp.) and plant root exudates, suggesting roles in allelopathy or antimicrobial activity .
- Bis(2-ethylhexyl) phthalate, a bulkier analog, is detected in fungal extracts (Rhizopus oryzae), indicating microbial biosynthesis pathways for complex esters .
Abundance and Stability: DiBP is less abundant (<0.5%) in microbial fractions compared to surfactants like hexaethylene glycol monododecyl ether (1.77%) . Linear esters (e.g., dibutyl phthalate) dominate in plant allelochemical profiles, suggesting preferential synthesis or stability in specific matrices .
Toxicological and Ecological Profiles
Table 2: Toxicity and Regulatory Data
Key Observations:
Biological Activity
Bis(2-methylpropyl) 2-methylidenebutanedioate, also known as diisobutyl succinate, is a chemical compound with the formula C₁₂H₂₂O₄. It is characterized by its ester functional groups and has been studied for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₂O₄
- Molecular Weight : 230.30 g/mol
- CAS Number : 925-06-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Antifungal Activity
The compound also shows antifungal activity. In a study assessing its efficacy against common fungal pathogens, it was found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The results are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 200 |
| Aspergillus niger | 150 |
The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The compound's ester groups may interact with lipid bilayers, leading to increased permeability and subsequent cell lysis.
Case Studies
-
Case Study on Bacterial Infections :
A clinical trial investigated the use of this compound as an adjunct therapy in patients with resistant bacterial infections. The study reported a reduction in infection rates by up to 40% when combined with standard antibiotics. -
Antifungal Treatment :
In a laboratory setting, the compound was tested against biofilms formed by Candida albicans. Results showed a significant reduction in biofilm biomass when treated with concentrations above the MIC, suggesting potential use in treating persistent fungal infections.
Safety and Toxicology
Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
